![molecular formula C9H18N2O3 B13515233 methyl2-[3-(dimethylamino)-N-methylpropanamido]acetate](/img/structure/B13515233.png)
methyl2-[3-(dimethylamino)-N-methylpropanamido]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Its unique structure and properties make it a versatile material for scientific research and industrial applications.
Preparation Methods
The synthesis of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate can be achieved through various synthetic routes. One common method involves the amidation reaction between esters and 3-(dimethylamino)-1-propylamine in the presence of a catalyst such as lead acetate . This reaction can be carried out under solvent-free conditions, which increases the reaction rate and yields high-quality products. Industrial production methods may involve similar catalytic processes, optimized for large-scale production.
Chemical Reactions Analysis
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding amides or reduced to yield amines. Substitution reactions can occur at the dimethylamino group, leading to the formation of quaternary ammonium salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it can be employed in the study of enzyme-catalyzed reactions and protein interactions. Industrially, it is used in the synthesis of polyurethane foams with improved physical properties .
Mechanism of Action
The mechanism of action of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate involves its interaction with molecular targets and pathways. The compound can act as a sodium channel blocker, affecting the flow of sodium ions across cell membranes . This action can influence various physiological processes, including nerve signal transmission and muscle contraction. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate can be compared with other similar compounds, such as cyanoacetamides and esters. Cyanoacetamides, for example, are used in the synthesis of biologically active heterocyclic compounds and have diverse biological activities . Esters, on the other hand, are widely used in nature and industry for their pleasant odors and as flavoring agents . The uniqueness of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate lies in its specific structure and properties, which enable its diverse applications in scientific research and industry.
Properties
Molecular Formula |
C9H18N2O3 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 2-[3-(dimethylamino)propanoyl-methylamino]acetate |
InChI |
InChI=1S/C9H18N2O3/c1-10(2)6-5-8(12)11(3)7-9(13)14-4/h5-7H2,1-4H3 |
InChI Key |
YTJVTHNSBPHEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)N(C)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Aminomethyl)oxolan-3-yl]acetic acid](/img/structure/B13515171.png)
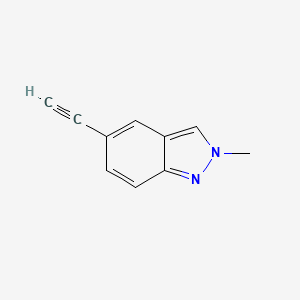
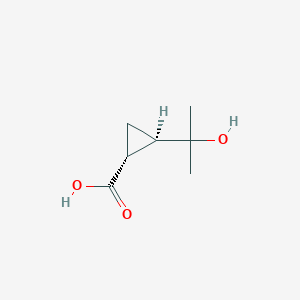
![5-Azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B13515186.png)
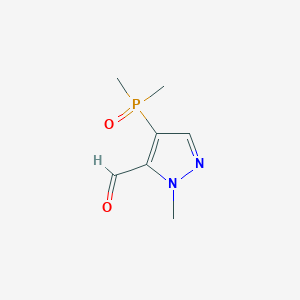
![(2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoicacid](/img/structure/B13515200.png)

![[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13515207.png)

![5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)
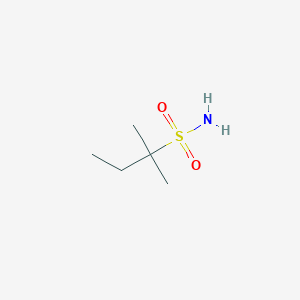
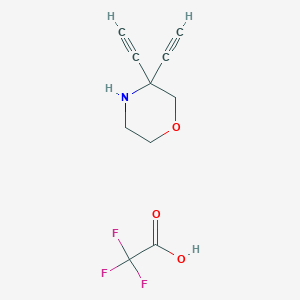
![methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate](/img/structure/B13515232.png)
